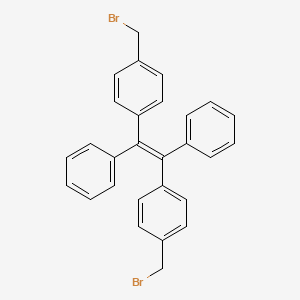

1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene

Description

1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene (CAS: 1053241-67-0) is a tetraphenylethene (TPE) derivative functionalized with bromomethyl (-CH₂Br) groups at the para positions of two phenyl rings. This compound is a key monomer in polymer chemistry, particularly for synthesizing conjugated polymers via transition metal-free polymerization routes . Its bromomethyl groups serve as reactive handles for nucleophilic substitution, enabling the introduction of azides, amines, or other functional groups for advanced material design . The compound exhibits aggregation-induced emission (AIE) properties when integrated into supramolecular systems, making it valuable for optoelectronic and bioimaging applications .

Properties

IUPAC Name |

1-(bromomethyl)-4-[(E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Br2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H,19-20H2/b28-27+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZTXESUSOBGAM-BYYHNAKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CBr)/C4=CC=C(C=C4)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene (CAS No. 1053241-67-0) is a compound of significant interest in the field of chemical biology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two phenyl groups and bromomethyl substituents that influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, such as:

- Antiproliferative Effects : Compounds related to this compound have shown significant antiproliferative effects against several cancer cell lines. For instance, studies on structurally analogous compounds reveal that they can disrupt the cell cycle and induce apoptosis in cancer cells by targeting microtubules and inhibiting tubulin polymerization .

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancerous cells. This was evidenced in studies where similar compounds were tested against various human cancer cell lines .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds similar to this compound. Below are key findings:

Antiproliferative Activity

A study evaluating the antiproliferative activity of various derivatives found that compounds with bromomethyl substitutions exhibited IC50 values in the nanomolar range against multiple cancer cell lines (HT-29, M21, MCF7). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HT-29 | 10 |

| PIB-SO | M21 | 25 |

| Compound X | MCF7 | 30 |

The mechanism by which these compounds exert their antiproliferative effects often involves:

- Binding to Tubulin : Compounds inhibit tubulin polymerization, leading to cytoskeletal disruption.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed .

Safety and Handling

While investigating the biological properties of this compound, it is crucial to consider safety data. The compound should be handled with care due to potential toxicity. Safety measures include using protective equipment and ensuring adequate ventilation during experiments .

Scientific Research Applications

1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene is a chemical compound with several research applications, particularly in the fields of bio-imaging and material science . It is also known under the CAS No. 1053241-67-0 .

Key Properties

Scientific Research Applications

This compound is primarily used as an intermediate in the synthesis of more complex molecules .

Synthesis of AIE Materials

- It serves as an intermediate in creating aggregation-induced emission (AIE) materials . AIE materials are compounds that emit light when they aggregate, making them useful in various imaging and sensing applications.

Bio-imaging

- It is specifically used in the synthesis of blue mitochondrial dyes for bio-imaging . These dyes help visualize mitochondria, which are key organelles within cells, enabling researchers to study cellular processes and diseases.

Use as TPE-MB

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

TPE derivatives are distinguished by substituents on their phenyl rings, which dictate reactivity, solubility, and applications. Below is a comparative analysis:

Photophysical Properties

- AIE Activity : Bromomethyl-TPE derivatives exhibit AIE when aggregated, but their emission intensity is lower than sulfonated or cationic TPEs due to differences in substituent polarity and aggregation modes .

- Quantum Yields : BSPOTPE shows higher quantum yields in aqueous media (Φ = ~15%) compared to bromomethyl-TPE (Φ = ~5% in solid state) due to enhanced rigidity from sulfonate-protein interactions .

Key Research Findings

Polymer Chemistry: Bromomethyl-TPE is a critical monomer for synthesizing hyperbranched poly(methyltriazolylcarboxylate)s via catalyst-free click polymerization, achieving high molecular weights (Mw > 20 kDa) .

Drug Delivery: When anchored to mesoporous silica nanospheres, bromomethyl-TPE enables pH-responsive drug release and real-time imaging in cancer cells .

Biosensing : Cationic TPE-C(m)N⁺Me₃Br⁻ detects bovine serum albumin (BSA) with a limit of detection (LOD) of 10 nM, outperforming anionic BSPOTPE (LOD = 1 nM) due to stronger electrostatic interactions .

Preparation Methods

Bromination of Preformed Diphenylethene Derivatives

A common approach involves brominating the methyl groups of a 1,2-bis(4-methylphenyl)-1,2-diphenylethene precursor.

Procedure:

Data:

Palladium-Catalyzed Cross-Coupling

This method constructs the diphenylethene core followed by bromomethylation.

Procedure:

-

Core Synthesis :

-

Bromomethylation :

Direct Alkylation of Tetraphenylethylene (TPE) Derivatives

A two-step process modifies tetraphenylethylene to introduce bromomethyl groups.

Procedure:

Reaction Efficiency

Byproduct Management

-

Wurtz Coupling : Competing homo-coupling of benzyl bromides may occur, necessitating excess boronic acid (1.2 eq).

-

Purification : Silica gel chromatography effectively removes unreacted NBS and succinimide byproducts.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the standard synthetic routes for preparing 1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene, and how can reaction efficiency be optimized?

Methodological Answer : The compound is typically synthesized via bromomethylation of precursor ethene derivatives. Key steps include:

- Friedel-Crafts alkylation : Introducing bromomethyl groups to aromatic rings using catalysts like AlCl₃ or FeCl₃.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates .

- Optimization : Adjust stoichiometry (e.g., excess NBS for bromination) and monitor reaction progress via TLC. Use inert atmospheres (N₂/Ar) to prevent side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer :

- ¹H/¹³C NMR : Confirm bromomethyl (-CH₂Br) peaks at δ ~4.3–4.5 ppm and aromatic proton splitting patterns.

- X-ray crystallography : Resolve structural ambiguities (e.g., cis/trans isomerism) .

- Conflict resolution : If NMR signals overlap, use 2D NMR (COSY, HSQC) or cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this brominated compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure.

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How does the aggregation-induced emission (AIE) behavior of this compound compare to structurally similar tetraphenylethylene derivatives, and what experimental designs validate these differences?

Methodological Answer :

- AIE comparison : Conduct fluorescence spectroscopy in THF/water mixtures. Monitor emission intensity changes as aggregation increases (water fraction >90%).

- Control experiments : Compare with tetraphenylethylene (TPE) derivatives to assess steric effects from bromomethyl groups on π-π stacking .

- Theoretical modeling : Use DFT calculations to correlate electronic structure with photophysical properties .

Q. How can conflicting results in aggregation kinetics studies (e.g., solvent polarity effects) be systematically addressed?

Methodological Answer :

- Variable isolation : Design experiments altering one parameter at a time (e.g., solvent dielectric constant, temperature).

- Kinetic monitoring : Use dynamic light scattering (DLS) to track particle size evolution and correlate with fluorescence lifetime measurements.

- Statistical analysis : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity vs. concentration) .

Q. What strategies mitigate challenges in achieving high-purity yields during large-scale synthesis?

Methodological Answer :

- Recrystallization optimization : Screen solvents (e.g., DCM/hexane) to balance solubility and purity.

- Process control : Implement inline FTIR or HPLC to monitor bromination efficiency and byproduct formation .

- Scale-up considerations : Use membrane separation technologies to remove unreacted precursors .

Q. How can researchers reconcile discrepancies in reported catalytic activity of metal-organic frameworks (MOFs) incorporating this compound as a linker?

Methodological Answer :

- Characterization rigor : Ensure MOF crystallinity via PXRD and surface area via BET analysis.

- Control frameworks : Synthesize MOFs with/without bromomethyl groups to isolate their role in catalytic activity.

- Theoretical alignment : Link results to coordination chemistry principles (e.g., ligand rigidity and metal-node accessibility) .

Methodological Frameworks for Addressing Data Contradictions

Q. How should researchers integrate theoretical frameworks when experimental data contradicts computational predictions?

Methodological Answer :

- Re-examine assumptions : Verify computational parameters (e.g., solvent models, basis sets) match experimental conditions.

- Iterative validation : Compare multiple computational methods (e.g., DFT vs. MD simulations) and experimental replicates.

- Epistemological alignment : Use Bruyne’s quadripolar model to balance theoretical, technical, and morphological poles in hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.